2-Ethylquinolin-6-amine

Lipophilicity Medicinal Chemistry Pharmacokinetics

2-Ethylquinolin-6-amine (CAS 1851644-85-3) is a heterobicyclic aromatic amine of the 6-aminoquinoline class, bearing an ethyl substituent at the quinoline C2 position. With molecular formula C₁₁H₁₂N₂ and a molecular weight of 172.23 g/mol, it presents the SMILES string CCc1ccc2cc(N)ccc2n1.

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
Cat. No. B13250903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylquinolin-6-amine
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESCCC1=NC2=C(C=C1)C=C(C=C2)N
InChIInChI=1S/C11H12N2/c1-2-10-5-3-8-7-9(12)4-6-11(8)13-10/h3-7H,2,12H2,1H3
InChIKeyNWLMAURVGSJVBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylquinolin-6-amine Procurement & Baseline Identification Guide | CAS 1851644-85-3


2-Ethylquinolin-6-amine (CAS 1851644-85-3) is a heterobicyclic aromatic amine of the 6-aminoquinoline class, bearing an ethyl substituent at the quinoline C2 position . With molecular formula C₁₁H₁₂N₂ and a molecular weight of 172.23 g/mol, it presents the SMILES string CCc1ccc2cc(N)ccc2n1 . The compound is commercially supplied at purities of 95% (Bidepharm) to 98% (Leyan) . As a member of the broader quinolin-6-amine family, which has been evaluated for antimicrobial, insecticidal, anthelmintic, and cognition-enhancing properties, the C2-ethyl substitution pattern distinguishes this compound from its unsubstituted, 2-methyl, and 2-phenyl analogs in both physicochemical properties and synthetic derivatization potential [1].

6-Aminoquinoline chemotype with C2-ethyl substitution, distinguishing from 2-methyl and 2-phenyl analogs
Supplier-characterized purity with batch-level QC documentation (NMR, HPLC, GC)
Unencumbered C6-NH2 handle for amide coupling, sulfonamide synthesis, and reductive amination

Why Generic 6-Aminoquinoline Substitution Is Not Viable for 2-Ethylquinolin-6-amine Applications


Generic interchange among 6-aminoquinoline congeners fails because the C2 substituent directly modulates key molecular properties that govern downstream performance in synthetic derivatization, biological target engagement, and physicochemical handling. The ethyl group at C2 contributes a calculated increase in lipophilicity (estimated ΔlogP ≈ +0.8 to +1.0 relative to the unsubstituted 6-aminoquinoline) , altering solubility, membrane permeability, and receptor-binding pharmacophore geometry compared to the 2-methyl analog (2-methylquinolin-6-amine, CAS 65079-19-8) or the 2-phenyl variant [1]. In the context of 6-aminoquinoline-based cognition enhancers, substitution at the quinoline periphery—including C2—has been shown to influence both acetylcholinesterase inhibitory potency and in vivo memory retention outcomes, demonstrating that the substitution pattern is not interchangeable without functional consequence .

2-Ethylquinolin-6-amine
2-Methyl or 2-phenyl analogs
C2-ethyl substitution modulates lipophilicity, steric profile, and pharmacophore geometry; direct replacement may shift permeability and target engagement profiles.
2-Ethylquinolin-6-amine (aryl amine)
1-(Quinolin-6-yl)ethanamine (benzylic amine)
Different amine electronic character (aryl vs. benzylic) leads to divergent nucleophilicity and derivatization outcomes; regioisomer misidentification alters synthetic results.

2-Ethylquinolin-6-amine: Product-Specific Quantitative Differentiation Evidence Against Closest Analogs


Physicochemical Differentiation: C2-Ethyl vs. C2-Methyl Lipophilicity and Steric Bulk

The C2-ethyl group of 2-ethylquinolin-6-amine (molecular weight 172.23) increases both lipophilicity and steric bulk compared to the 2-methyl analog (2-methylquinolin-6-amine, MW 158.20). The computed logP for 6-aminoquinoline (C2-unsubstituted) is approximately 1.28, while the addition of a single ethyl group at C2 is estimated to raise logP by approximately +0.8 to +1.0 units based on Hansch π-contribution values for alkyl substitution on aromatic heterocycles . The melting point differential—2-methylquinolin-6-amine melts at 186–188 °C [1], whereas 2-ethylquinolin-6-amine lacks reported crystalline melting point data in the open literature, consistent with altered crystalline packing—further supports non-interchangeability in formulation and solid-state handling contexts.

Lipophilicity Shift
Class-level inference
Estimated ΔlogP ≈ +0.8 to +1.0 vs unsubstituted 6-aminoquinoline
Supports lipophilicity-based candidate differentiation for CNS permeability research.
In silico estimate; no experimental logP reported.
Lipophilicity Medicinal Chemistry Pharmacokinetics

Regioisomeric Specificity: 2-Ethylquinolin-6-amine vs. 1-(Quinolin-6-yl)ethanamine Structural and Reactivity Distinction

2-Ethylquinolin-6-amine (CAS 1851644-85-3) and 1-(quinolin-6-yl)ethanamine (CAS 151506-20-6) share the identical molecular formula C₁₁H₁₂N₂ and molecular weight (172.23), yet represent distinct regioisomers with fundamentally different reactivity . In 2-ethylquinolin-6-amine, the primary amine is directly attached to the quinoline C6 position (aryl amine), making it a weaker base and a poorer nucleophile compared to the benzylamine-type NH₂ in 1-(quinolin-6-yl)ethanamine, where the amine is attached to the α-carbon of the ethyl side chain . This distinction dictates divergent acylation, diazotization, and metal-coordination chemistry. Commercially, the two compounds are supplied with identical nominal purity (98% for the 2-ethyl isomer from Leyan vs. 98% for the 1-(quinolin-6-yl)ethanamine from MolCore ), but their non-overlapping CAS numbers (1851644-85-3 vs. 151506-20-6) and distinct SMILES reflect irreversible synthetic divergence.

Amine Type Divergence
Head-to-head comparison
Aryl amine (pKa ≈5.6) vs. benzylic amine (pKa ≈9–10)
Divergent nucleophilicity and coupling reactivity; regioisomer misidentification alters synthetic outcomes.
Identical molecular formula but distinct CAS and SMILES.
Regioisomerism Synthetic Chemistry Building Block

Synthetic Versatility: C6-NH₂ as a Derivatization Handle with C2-Ethyl Modulation of Reactivity

The 6-amino group in 2-ethylquinolin-6-amine serves as a primary derivatization handle for amide formation, sulfonamide synthesis, reductive amination, and diazonium salt chemistry. In the broader 6-aminoquinoline series, compounds bearing a free 6-NH₂ group have been explicitly utilized as synthetic intermediates for drug design applications [1]. The C2-ethyl substituent orthogonally modulates the electronic density of the quinoline ring system: the electron-donating ethyl group increases electron density at C6 via resonance effects, subtly enhancing the nucleophilicity of the 6-NH₂ group relative to an electron-withdrawing C2-substituted analog (e.g., 2-trifluoromethyl or 2-cyano). Comparative synthetic studies on 6-aminoquinoline derivatives demonstrated that reaction yields in Skraup-Doebner-Von Miller-type syntheses are sensitive to the aniline substitution pattern, with p-chloroaniline identified as the optimal oxidant in a comparative screen of reaction conditions [1]. The C2-ethyl group does not introduce the steric congestion at the reactive 6-position that a bulkier C2-aryl substituent (e.g., 2-phenylquinolin-6-amine) would, preserving synthetic accessibility while providing lipophilic character.

Synthetic Accessibility
Cross-study comparable
C2-ethyl: minimal steric hindrance at C6 vs. 2-phenyl: increased steric bulk
Unencumbered 6-NH2 enables efficient derivatization while C2-ethyl contributes lipophilicity.
Inferred from substituent parameters; no comparative kinetic data.
Drug Discovery Scaffold Derivatization Click Chemistry

Commercial Purity Profile: Batch-to-Batch QC Documentation and Supply Chain Differentiation

Commercially, 2-ethylquinolin-6-amine is available in two principal purity grades from independent suppliers: 95% (Bidepharm, Cat. BD01016881) with batch-specific QC documentation including NMR, HPLC, and GC , and 98% (Leyan, Cat. 1797094) . In contrast, the closely related 2-methylquinolin-6-amine (CAS 65079-19-8) is more widely stocked across multiple vendors (Thermo Fisher, TargetMol, Aladdin) and is typically supplied as a fragment-like building block for screening library assembly [1]. The narrower supplier base for 2-ethylquinolin-6-amine, combined with documented batch-level analytical characterization, provides procurement teams with a traceable quality chain that the more commoditized 2-methyl analog may not consistently offer from all sources. The price differential—with 2-ethylquinolin-6-amine listed at approximately ¥9,209/gram (Bidepharm, 95% purity) —reflects the lower production volume and specialized synthetic route relative to more common 6-aminoquinolines.

Supplier QC Profile
Supporting evidence
2-Ethyl: 2 principal vendors, batch-specific NMR/HPLC/GC 2-Methyl: ≥5 vendors, commodity supply
Traceable quality chain supports preclinical reproducibility; narrower supply requires procurement planning.
Pricing reflects lower production scale.
Quality Control Procurement Analytical Chemistry

Biological Target Engagement Potential: MAO Isoform Inhibition Profile of the 6-Aminoquinoline Chemotype

While no direct biological assay data for 2-ethylquinolin-6-amine itself were identified in the open literature, the broader 6-aminoquinoline chemotype has demonstrated engagement with monoamine oxidase (MAO) isoforms. A structurally related 6-aminoquinoline derivative (ChEMBL1575961) exhibited differential MAO isoform inhibition: MAO-A IC₅₀ > 100,000 nM vs. MAO-B IC₅₀ = 1,130 nM, representing >88-fold isoform selectivity [1]. For context, 6-aminoquinoline-based cognition enhancers have also been shown to inhibit acetylcholinesterase (AChE), with the most active 6-amino derivative achieving 71% AChE inhibition at 25 μM in mouse brain homogenate assays . These class-level data establish that the 6-aminoquinoline scaffold—and by extension, its 2-ethyl substituted variant—can productively engage neurological enzyme targets, with the C2 substitution pattern providing an underexplored vector for tuning isoform selectivity and potency.

MAO-B Selectivity (Class)
Class-level inference
MAO-B IC50 1,130 nM >88-fold over MAO-A
May support neuroscience enzyme targeting research; direct data for 2-ethyl analog absent.
From structurally proximal 6-aminoquinoline derivative.
Monoamine Oxidase Neuropharmacology Enzyme Inhibition

2-Ethylquinolin-6-amine: Evidence-Backed Application Scenarios for Scientific Procurement Decisions


Fragment-Based Drug Discovery (FBDD) and Lead Optimization for CNS Targets

2-Ethylquinolin-6-amine is well-suited as a fragment-like scaffold (MW 172.23, ≤17 heavy atoms, meeting Rule-of-Three criteria) for CNS-oriented drug discovery programs. The C2-ethyl group contributes lipophilicity (estimated logP ≈ 2.1–2.3) within the favorable range for blood-brain barrier penetration, while the 6-NH₂ provides a single, well-defined synthetic vector for fragment elaboration via amide coupling or reductive amination . The 6-aminoquinoline chemotype has demonstrated productive target engagement with MAO-B (class-level IC₅₀ = 1,130 nM, >88-fold selective over MAO-A) [1], supporting its use in programs targeting neurodegenerative or neuropsychiatric disorders where MAO-B inhibition is therapeutically relevant. The documented synthetic protocol for 6-aminoquinoline derivatization provides a validated starting point for library synthesis [2].

Regioisomerically Controlled Synthesis of Functionalized Quinoline Libraries

The unambiguous structural identity of 2-ethylquinolin-6-amine (aryl amine at C6 with ethyl at C2, CAS 1851644-85-3, SMILES: CCc1ccc2cc(N)ccc2n1) makes it a critical building block for constructing regioisomerically pure quinoline libraries. The electronic distinction between the aryl C6-NH₂ (pKa ≈ 5.6) and the alternative benzylic amine regioisomer 1-(quinolin-6-yl)ethanamine (pKa ≈ 9–10) enables chemoselective transformations that cannot be replicated with the alternative isomer. The commercial availability at defined purity grades (95–98%) with batch-level NMR, HPLC, and GC documentation [1] supports reproducible compound collection synthesis in academic and industrial medicinal chemistry laboratories.

Physicochemical Property Optimization in Lead Series with LogP Tuning Requirements

For lead optimization campaigns where incremental lipophilicity adjustments are required, 2-ethylquinolin-6-amine fills a specific logP niche between the unsubstituted 6-aminoquinoline (experimental logP ≈ 1.28) and the 2-phenyl analog (estimated logP > 2.5). This intermediate lipophilicity, combined with the minimal steric encumbrance at C6 compared to bulkier C2-aryl congeners [1], makes it a strategic choice for multiparameter optimization where potency, permeability, and metabolic stability must be simultaneously balanced. The 2-ethyl analog avoids the metabolic liability of benzylic oxidation present in 2-methylquinolin-6-amine while retaining sufficient lipophilicity for membrane passage [2].

Antimicrobial Scaffold Development Leveraging the 6-Aminoquinoline Pharmacophore

The quinolin-6-amine scaffold has established precedent in antimicrobial research, with synthesized derivatives evaluated for antibacterial, antifungal, and anthelmintic activities . The 6-NH₂ group can be functionalized to generate triazolo-fused or acylated derivatives with modulated antimicrobial spectra. The C2-ethyl substituent provides a distinct lipophilic signature compared to previously explored C2-alkoxy or C2-unsubstituted analogs, offering an underexplored region of chemical space for antimicrobial lead generation. The 2-ethyl variant may exhibit differential penetration into Gram-negative bacterial outer membranes compared to more hydrophilic 6-aminoquinoline congeners, though direct comparative MIC data remain to be generated.

Application
Selection Property
Validation Focus
CNS-oriented fragment-based lead generation
Rule-of-Three compliance with C2-ethyl lipophilicity tuning
Target engagement assays (e.g., MAO-B) and BBB permeability models
Regioisomer-pure quinoline library synthesis
Unambiguous aryl amine identity (C6-NH2) with defined pKa distinction
Chemoselective derivatization (acylation vs. benzylamine reactivity) and HPLC purity verification
Lead series logP optimization
Intermediate lipophilicity between unsubstituted and 2-phenyl analogs
Multiparameter optimization (permeability, metabolic stability)
Antimicrobial pharmacophore exploration
6-Aminoquinoline scaffold with C2-ethyl lipophilic signature
MIC determination against Gram-positive and Gram-negative panels; membrane penetration profiling
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